(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18N8O2 and its molecular weight is 402.418. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing indole and tetrazole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that tetrazole derivatives can act as bioisosteres for carboxylic acid functional groups . This suggests that the compound could potentially interact with its targets in a similar manner to carboxylic acid-containing compounds, possibly through hydrogen bonding or electrostatic interactions.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids , which could potentially enhance the compound’s bioavailability by facilitating its penetration through cell membranes.
Result of Action
Given the wide range of biological activities associated with indole and tetrazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O2/c29-20(15-3-1-4-16(13-15)28-14-21-24-25-28)27-10-8-26(9-11-27)19-7-6-17(22-23-19)18-5-2-12-30-18/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRIFBKAYRQXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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